2-Mercaptothiazoline

Vue d'ensemble

Description

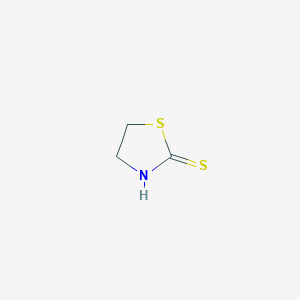

2-Mercaptothiazoline is an organic compound with the molecular formula C3H5NS2. It is a heterocyclic compound containing a thiazoline ring with a mercapto group attached. This compound is widely used in various industrial applications, including as a corrosion inhibitor, antifungal agent, and brightening agent in the electroplating industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Mercaptothiazoline can be synthesized through several methods. One common method involves the reaction of 2-aminoethyl sulfate, ethanolamine, carbon disulfide, and water. The reaction is carried out in a ring-closure reactor under controlled conditions. The process involves vacuumizing the reactor, adding carbon disulfide, and maintaining the reaction temperature between 45 to 55°C. After the reaction, the product is filtered and purified .

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves similar steps but on a larger scale. The raw materials are weighed and mixed in specific proportions, and the reaction is carried out in large reactors. The product is then filtered, washed, and dried to obtain a high yield of this compound .

Analyse Des Réactions Chimiques

(a) From Ethylene Imine and Carbon Disulfide

Heating ethylene imine with excess carbon disulfide (CS₂) in a closed vessel under high pressure (100–200°C) yields 2-mercaptothiazoline. This method avoids byproducts like dithiocarbamic acids .

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethylene imine + CS₂ | 100–200°C, closed vessel | This compound | >90% |

(b) From Ethanolamine and Carbon Disulfide

Ethanolamine reacts with ≥2 moles of CS₂ under superatmospheric pressure (75–200°C), improving yields over traditional methods .

Acidolysis and Hydrolysis

This compound undergoes acid-catalyzed ring-opening reactions:

(a) High-Pressure Acidolysis with HCl

Reaction with 20% HCl under 0.3 MPa pressure produces cysteamine hydrochloride (CSH), a key pharmaceutical intermediate :

| Reactants | Conditions | Product | Yield | Purity | Source |

|---|---|---|---|---|---|

| This compound + HCl | 0.3 MPa, 7 h, 20% HCl | Cysteamine hydrochloride | 95.6% | 98.9% |

Mechanism : Protonation of sulfur and nitrogen atoms leads to cleavage of C–S and C=N bonds, releasing CO₂ and H₂S .

Coordination with Metal Complexes

This compound acts as a bridging ligand in organometallic chemistry:

(a) Reaction with Mn₂(CO)₁₀

Forms dinuclear manganese complexes, [Mn₂(CO)₇(μ-NS₂C₃H₄)₂], via sulfur coordination. The structure includes one Mn(CO)₃ and one Mn(CO)₄ group bridged by thiolato ligands .

| Reactants | Conditions | Product | Key Features | Source |

|---|---|---|---|---|

| Mn₂(CO)₁₀ + this compound | CH₂Cl₂, Me₃NO catalyst | [Mn₂(CO)₇(μ-NS₂C₃H₄)₂] | Terminal CO ligands |

(a) Spiro-Cycloaddition with Hydrazonoyl Chloride

Reacts with 2-oxo-N′-phenylpropane hydrazonoyl chloride to form spiro-compounds via 1,3-dipolar cycloaddition .

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound + Hydrazonoyl chloride | Triethylamine, CH₂Cl₂ | Spiro-compound 7 | 74% |

(b) Condensation with Aminothiols

SmCl₃-catalyzed condensation with aminothiols yields substituted thiazolines .

(a) Alkylation at Sulfur

Reacts with alkyl halides (e.g., bromoacetophenone) to form S-alkyl derivatives, enhancing biological activity .

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound + Bromoacetophenone | DMF, triethylamine | S-Alkyl derivative | 85% |

(b) Oxidation to Disulfides

Controlled oxidation with H₂O₂ or I₂ forms disulfide-bridged dimers .

Reaction Hazards and Incompatibilities

Applications De Recherche Scientifique

Industrial Applications

Antifungal Reagent

2-Mercaptothiazoline is utilized as an antifungal agent in various formulations. Its effectiveness against fungal pathogens makes it valuable in agricultural and pharmaceutical industries. Studies have shown that 2-MT can inhibit the growth of several fungi, contributing to crop protection and preservation of stored products .

Brightening Agent

In the textile industry, 2-MT serves as a brightening agent. It enhances the brightness of fabrics by altering their optical properties, thereby improving aesthetic appeal. The compound's ability to bind with certain substrates allows for effective application in dyeing processes .

Corrosion Inhibitor

this compound is recognized for its role as a corrosion inhibitor in metal coatings. It forms protective films on metal surfaces, reducing oxidation and prolonging the lifespan of metal components. This application is particularly relevant in industries dealing with harsh environments, such as oil and gas .

Environmental Applications

Mercury Removal

Recent research has highlighted the potential of 2-MT-functionalized mesoporous silica for mercury removal from aqueous solutions. The adsorption capacity is influenced by the pore size and volume of the silica, making it a promising approach for environmental remediation . This application addresses the critical issue of mercury contamination in water sources.

Biochemical Applications

Interaction with Proteins

Studies have investigated the interaction between 2-MT and biological macromolecules, particularly proteins like catalase (CAT). Research indicates that 2-MT can significantly inhibit CAT activity through a static quenching mechanism, affecting its structural conformation . The binding occurs primarily via Van der Waals forces and hydrogen bonding, demonstrating 2-MT's potential impact on enzymatic functions.

Case Study: Catalase Interaction

A detailed study focused on the inhibitory effects of 2-MT on CAT revealed that increased exposure times and concentrations lead to significant reductions in enzyme activity. For instance, CAT activity dropped to 56.1% after exposure to a high concentration of 2-MT for an extended period . This finding underscores the importance of understanding the toxicological implications of 2-MT in biological systems.

Toxicological Considerations

While this compound has beneficial applications, it also poses potential health risks. Toxicological studies have indicated that residues of 2-MT can be harmful to both human health and the environment. Its interaction with proteins can lead to fluorescence quenching and inhibition of essential enzymatic activities, raising concerns about its safety in industrial applications .

Summary Table: Applications of this compound

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Industrial | Antifungal reagent | Effective against various fungal pathogens |

| Brightening agent | Enhances fabric brightness | |

| Corrosion inhibitor | Forms protective films on metals | |

| Environmental | Mercury removal | Effective in removing mercury from water |

| Biochemical | Interaction with proteins | Inhibits catalase activity significantly |

| Alters protein conformation |

Mécanisme D'action

The mechanism of action of 2-Mercaptothiazoline involves its ability to bind to metal surfaces and proteins. It forms complexes with metals through its sulfur and nitrogen atoms, which prevents corrosion by forming a protective film on metal surfaces . In biological systems, it binds to proteins such as hemoglobin and catalase, affecting their structure and function through van der Waals forces and hydrogen bonds .

Comparaison Avec Des Composés Similaires

2-Mercaptothiazoline is similar to other thiazoline and thiazolidine derivatives, such as:

2-Mercaptobenzothiazole: Another corrosion inhibitor with a similar structure but with a benzene ring.

Thiazolidine-2-thione: A compound with similar applications but different reactivity due to the absence of the mercapto group.

Uniqueness: this compound is unique due to its specific combination of sulfur and nitrogen atoms in a five-membered ring, which provides distinct chemical properties and reactivity. Its ability to form stable complexes with metals and its effectiveness as a corrosion inhibitor and antifungal agent make it valuable in various applications .

Activité Biologique

2-Mercaptothiazoline (2-MT) is a sulfur-containing heterocyclic compound with significant biological activities, making it a subject of interest in various fields, including pharmacology, toxicology, and environmental science. This article reviews the biological activity of 2-MT, focusing on its interactions with biological systems, potential toxicological effects, and applications in various industries.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₄H₄N₂S₂

- Molecular Weight : 160.22 g/mol

The compound exists in two tautomeric forms: the thione and thiol forms, which can influence its reactivity and biological interactions.

1. Antioxidant Activity

Research indicates that 2-MT interacts with antioxidant enzymes, particularly catalase (CAT). A study demonstrated that 2-MT can inhibit CAT activity in a concentration-dependent manner. The residual CAT activity decreased significantly with prolonged exposure to 2-MT, suggesting that it may affect oxidative stress responses in biological systems.

| Concentration of 2-MT (mol/L) | Residual CAT Activity (%) |

|---|---|

| 0 | 100 |

| 85.4 | |

| 56.1 |

This inhibition suggests a potential toxicological risk associated with environmental exposure to 2-MT residues .

2. Interaction with Octopaminergic Receptors

Another significant aspect of 2-MT's biological activity is its role as an octopaminergic agonist. Studies have shown that derivatives of 2-MT can activate adenylate cyclase in cockroach nerve cord homogenates, indicating potential neuroactive properties. However, the binding of these compounds to octopaminergic receptors was found to be reversible .

3. Antimicrobial Properties

2-MT exhibits notable antimicrobial activity against various bacterial and fungal strains. In a study involving the preparation of metal adducts with 2-MT, it was found that many adducts displayed significant antimicrobial properties:

| Compound Type | Antimicrobial Activity |

|---|---|

| Cd(II) Adducts | Active against multiple strains |

| Sn(II) Adducts | Active against multiple strains |

The presence of sulfur in the structure is believed to be crucial for its antimicrobial efficacy .

Toxicological Insights

Despite its beneficial applications, the environmental persistence of 2-MT raises concerns about its toxicological profile. Studies have reported the detection of 2-MT residues in wastewater treatment plants and surface waters, indicating potential ecological risks. The compound's interaction with catalase and other enzymes may lead to detrimental effects on aquatic life and human health through bioaccumulation .

Case Study 1: Environmental Impact Assessment

A recent study assessed the impact of industrial discharges containing 2-MT on local aquatic ecosystems. The findings indicated elevated levels of oxidative stress markers in fish exposed to contaminated waters, correlating with reduced catalase activity. This suggests that environmental exposure to 2-MT can disrupt antioxidant defenses in aquatic organisms.

Case Study 2: Industrial Use and Safety Protocols

In industrial applications where 2-MT is used as an antifungal agent or rust inhibitor, safety protocols have been established to minimize exposure risks among workers. Monitoring programs for air and water quality are essential to prevent potential health hazards associated with chronic exposure to this compound.

Propriétés

IUPAC Name |

1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJCBBASTRWVJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059133 | |

| Record name | 2-Thiazolidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder with a stench; [Alfa Aesar MSDS] | |

| Record name | 2-Mercaptothiazoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96-53-7, 25377-76-8 | |

| Record name | 2-Thiazolidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptothiazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazoline-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025377768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptothiazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiazolidinethione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiazolidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydrothiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIAZOLIDINETHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPA7Y8938Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.